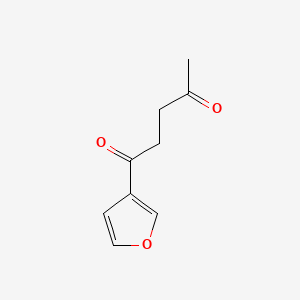

1-(Furan-3-yl)pentane-1,4-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(furan-3-yl)pentane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUENWDJSJYJARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197919 | |

| Record name | Ipomeanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ipomeanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

496-06-0 | |

| Record name | Ipomeanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipomeanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 496-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ipomeanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPOMEANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3137OSG29L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ipomeanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

42 - 43 °C | |

| Record name | Ipomeanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Strategic Methodologies for the Synthesis of 1 Furan 3 Yl Pentane 1,4 Dione and Its Structural Analogues

Retrosynthetic Analysis Approaches for 1-(Furan-3-yl)pentane-1,4-dione

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. organic-chemistry.orgmdpi.com For this compound, the analysis focuses on the key disconnections of the 1,4-diketone and the furan (B31954) moieties.

Key Disconnection Strategies for 1,4-Diketone and Furan Moieties

The primary retrosynthetic disconnections for this compound involve breaking the carbon-carbon bonds within the 1,4-diketone backbone and the strategic disassembly of the furan ring.

1,4-Diketone Disconnection: The most common strategy for disconnecting a 1,4-dicarbonyl compound is a C-C bond cleavage between the C2 and C3 or C3 and C4 positions of the pentane (B18724) chain. researchgate.net This leads to synthons that can be formed through well-established reactions. A particularly effective disconnection is one that leads back to an aldehyde and an α,β-unsaturated ketone, suggesting a Stetter reaction as a key synthetic step. frontiersin.orgnih.gov In this case, disconnecting between C2 and C3 would lead to a 3-furoyl cation synthon and an acetone (B3395972) enolate anion synthon. A more synthetically viable disconnection between C3 and C4 points towards a 3-furaldehyde (B129913) precursor and a vinyl ketone derivative.

Furan Ring Disconnection: The furan ring itself can be retrosynthetically disconnected via the reverse of the Paal-Knorr synthesis . acs.orgacs.org This approach transforms the furan ring back into a 1,4-dicarbonyl compound. However, for the synthesis of this compound, this would lead to a more complex acyclic precursor. A more practical approach is to consider the furan ring as a pre-functionalized starting material.

A plausible retrosynthetic pathway is outlined below:

Caption: Retrosynthetic analysis of this compound, highlighting key disconnections leading to potential starting materials.

Caption: Retrosynthetic analysis of this compound, highlighting key disconnections leading to potential starting materials.Precursor Identification and Availability for Rational Design

Based on the retrosynthetic analysis, several key precursors can be identified. The availability and reactivity of these precursors are crucial for designing a rational and efficient synthesis.

| Precursor | Commercial Availability | Potential Synthetic Route to Target |

| 3-Furaldehyde | Readily available | Stetter reaction with methyl vinyl ketone. |

| 3-Furoic acid | Readily available rsc.org | Friedel-Crafts acylation of a suitable substrate or conversion to 3-acetylfuran followed by further elaboration. |

| 3-Acetylfuran | Commercially available | Can be a precursor for the pentane-1,4-dione side chain via various C-C bond-forming reactions. |

| Methyl vinyl ketone | Readily available | A key reagent for the Stetter reaction with 3-furaldehyde. |

Classical and Modern Synthetic Routes to this compound

Several synthetic strategies can be envisioned for the construction of this compound, ranging from multi-step linear sequences to more efficient convergent approaches.

Multi-Step Linear Syntheses from Readily Available Precursors

A linear synthesis would involve the sequential construction of the target molecule from a simple furan derivative. One potential route starts from 3-furoic acid.

Conversion of 3-furoic acid to 3-acetylfuran: 3-Furoic acid can be converted to its acid chloride, which can then undergo a Friedel-Crafts-type reaction or react with an organometallic reagent to yield 3-acetylfuran.

Chain Elongation: 3-Acetylfuran can then be subjected to a series of reactions to build the pentanedione side chain. This could involve an aldol (B89426) condensation with a suitable three-carbon synthon, followed by oxidation.

Alternatively, a Stetter reaction provides a more direct route to the 1,4-diketone framework. nih.govmdpi.combohrium.com The reaction of 3-furaldehyde with methyl vinyl ketone, catalyzed by a nucleophile such as a thiazolium salt or cyanide, would directly yield this compound. frontiersin.org

Convergent Synthetic Strategies Utilizing Modular Assembly

Fragment 1 (Furan moiety): A functionalized furan, such as 3-lithiofuran, could be prepared from 3-bromofuran.

Fragment 2 (Side-chain): A suitable electrophilic partner for the side chain, such as a protected form of 4-oxopentanal, would be synthesized separately.

The coupling of these two fragments, followed by deprotection, would afford the target molecule.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles can be applied to the synthesis of this compound in several ways.

Use of Renewable Feedstocks: Furan derivatives can be synthesized from biomass, offering a renewable alternative to petrochemical-based starting materials. mdpi.combohrium.com The catalytic conversion of carbohydrates and chitin (B13524) from biomass can produce furfural (B47365) and other furanic platform chemicals. frontiersin.orgbohrium.com

Catalysis: The use of catalytic methods, such as the Stetter reaction and Friedel-Crafts acylation with reusable catalysts, is preferable to stoichiometric reagents. researchgate.netresearchgate.net Biocatalysis, using enzymes like lipases, also presents a green alternative for certain transformations. frontiersin.orgacs.org

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for the synthesis of furan derivatives and diketones, often under solvent-free or reduced solvent conditions. rsc.orgrsc.org

Benign Solvents: The use of water or other environmentally benign solvents is a key aspect of green chemistry. Three-component reactions in water have been developed for the synthesis of 1,4-diketones. rsc.org

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing syntheses with fewer steps and higher yields to minimize waste. |

| Atom Economy | Utilizing addition reactions like the Stetter reaction that incorporate all atoms of the reactants into the product. |

| Less Hazardous Chemical Syntheses | Avoiding toxic reagents and solvents where possible. |

| Designing Safer Chemicals | The target molecule itself may have applications that are being investigated. |

| Safer Solvents and Auxiliaries | Employing water or solvent-free conditions. rsc.org |

| Design for Energy Efficiency | Using microwave irradiation to reduce reaction times and energy consumption. rsc.orgrsc.org |

| Use of Renewable Feedstocks | Deriving furan precursors from biomass. mdpi.combohrium.com |

| Reduce Derivatives | Avoiding protecting groups where possible through strategic reaction design. |

| Catalysis | Employing catalytic over stoichiometric reagents. researchgate.netresearchgate.net |

| Design for Degradation | Considering the environmental fate of the product and byproducts. |

| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reactions and conditions that minimize the risk of accidents. |

Solvent-Free and Reduced-Solvent Methodologies

The paradigm of green chemistry has propelled the development of synthetic routes that operate under solvent-free or reduced-solvent conditions. These methodologies are advantageous as they curtail the use of volatile organic compounds, which are often hazardous and contribute to environmental pollution.

One notable approach involves the condensation of aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) to produce 1,4-dihydropyridines under ultrasound irradiation without the need for a solvent or catalyst. nih.gov This method boasts high yields (82-99%) and proceeds under mild, room temperature conditions with significantly shorter reaction times compared to traditional methods. nih.gov Another environmentally benign, solvent-free procedure has been developed for the one-pot reaction of 1,5-dihydroxyanthraquinone (B121750) with dialkyl acetylenedicarboxylates in the presence of triphenylphosphine. researchgate.net This reaction leads to the formation of novel dihydroanthra[1,2-b]furan-6,11-dione derivatives. researchgate.net

Furthermore, solvent-free methodologies have been successfully applied to the synthesis of 1,4-naphthoquinones possessing indole (B1671886) scaffolds. researchgate.net These reactions, catalyzed by In(OTf)3, are characterized by their simple operation, mild conditions, and environmental friendliness. researchgate.net The synthesis of indane-1,3-dione and its derivatives can also be achieved under solvent-free conditions, for instance, through the condensation of ethyl acetate on diethyl naphthalene-2,3-dicarboxylate in the absence of a solvent. nih.gov

The advantages of these solvent-free approaches are summarized in the table below:

| Methodology | Key Features | Reactants | Products | Yield | Reference |

| Ultrasound Irradiation | Solvent-free, catalyst-free, room temperature | Aldehydes, ethyl acetoacetate, ammonium acetate | 1,4-dihydropyridines | 82-99% | nih.gov |

| One-pot reaction | Solvent-free, triphenylphosphine-mediated | 1,5-dihydroxyanthraquinone, dialkyl acetylenedicarboxylates | Dihydroanthra[1,2-b]furan-6,11-dione derivatives | Good | researchgate.net |

| Catalytic Synthesis | Solvent-free, In(OTf)3 catalyst | 2-hydroxy-1,4-naphthoquinone, substituted salicylic (B10762653) aldehydes, indoles | 1,4-Naphthoquinones with indole scaffolds | Not specified | researchgate.net |

| Condensation Reaction | Solvent-free, basic conditions | Ethyl acetate, diethyl naphthalene-2,3-dicarboxylate | Indane-1,3-dione derivatives | 91% (two steps) | nih.gov |

Catalyst Development for Sustainable Synthesis (e.g., Ionic Liquids, Visible-Light Photocatalysis)

The development of novel and sustainable catalysts is a cornerstone of modern organic synthesis. Ionic liquids and visible-light photocatalysis have emerged as powerful tools for the synthesis of furan-containing compounds, offering green alternatives to conventional methods.

Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100 °C, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive as catalysts and reaction media. researchgate.netnih.gov They can act as acidic, basic, or organocatalysts depending on the functional groups attached to their cation or anion. auctoresonline.org

In the context of furan synthesis, acidic ionic liquids have been extensively investigated for the dehydration of carbohydrates to produce valuable platform molecules like furfural and 5-hydroxymethylfurfural (B1680220) (HMF). nih.govfrontiersin.org For instance, 1-(3-propylsulfonic)-3-methylimidazolium chloride has been used as a catalyst for the conversion of cellulose (B213188) into a mixture of ethyl levulinate and levulinic acid. nih.govfrontiersin.org Imidazolium-based ILs have also been employed as solvents in the synthesis of various heterocyclic active pharmaceutical ingredients, often leading to high regioselectivity. mdpi.com

The use of ionic liquids offers several advantages, including the potential for catalyst recycling and reuse, which enhances the sustainability of the process. mdpi.com

Visible-Light Photocatalysis

Visible-light photocatalysis has gained significant traction as a green and sustainable method for organic transformations. researchgate.netnih.gov This technique utilizes visible light as an energy source to drive chemical reactions, often under mild conditions.

A variety of furan derivatives have been synthesized using this approach. For example, a novel method for the synthesis of tetrasubstituted furans has been developed using a base-catalyzed reaction of α-hydroxy ketones and cyano compounds, which avoids the need for expensive metal catalysts. researchgate.net Visible-light-mediated protocols have also been established for the synthesis of 3,4,5-trisubstituted furan-2-one derivatives using bifunctional organophotocatalysts. rsc.org Furthermore, a visible-light-promoted [4+2] annulation reaction has been reported for the synthesis of anthracenone-furans from readily available starting materials. nih.gov This method uses an organo-photocatalyst and provides good to excellent yields in a one-pot process. nih.gov

The following table highlights some examples of catalyst development for sustainable furan synthesis:

| Catalyst Type | Specific Catalyst/System | Reaction Type | Product | Key Advantages | Reference |

| Ionic Liquid | 1-(3-propylsulfonic)-3-methylimidazolium chloride | Dehydration of cellulose | Ethyl levulinate and levulinic acid | Renewable feedstock utilization | nih.govfrontiersin.org |

| Ionic Liquid | Imidazolium-based ILs | Synthesis of heterocyclic APIs | Various heterocyclic compounds | High regioselectivity, potential for recycling | mdpi.com |

| Photocatalyst | Base-catalyzed system | Reaction of α-hydroxy ketones and cyano compounds | Tetrasubstituted furans | Avoids expensive metal catalysts | researchgate.net |

| Organophotocatalyst | Bifunctional thioureas | Cyclization | 3,4,5-trisubstituted furan-2-ones | Mild, inexpensive, green protocol | rsc.org |

| Organophotocatalyst | 4CzIPN | [4+2] Annulation | Anthracenone-furans | One-pot, good to excellent yields | nih.gov |

Derivatization and Functionalization Strategies for this compound Scaffolds

The this compound scaffold serves as a versatile platform for the development of a diverse range of chemical entities. Strategic derivatization and functionalization of this core structure are crucial for modulating its physicochemical properties and biological activities.

Modification of the Furan Moiety for Expanded Chemical Diversity

The furan ring within the this compound structure is a prime target for modification to generate a library of analogues with expanded chemical diversity. Various synthetic methodologies can be employed to introduce a wide array of substituents onto the furan nucleus.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for introducing functional groups onto the furan core. mdpi.com A study on the one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides demonstrated that PdCl₂(CH₃CN)₂ is a highly effective catalyst, achieving yields up to 94%. mdpi.com This approach allows for the regioselective formation of substituted furans. researchgate.net

Visible-light-induced photocatalysis also offers a mild and efficient route for the synthesis of polysubstituted furans. researchgate.net This method often exhibits good functional group tolerance and can lead to the regioselective formation of 2,3-disubstituted and 2,3,5-trisubstituted furans. researchgate.net

Transformations of the Pentane-1,4-dione System and its Carbonyl Centers

The pentane-1,4-dione system, with its two reactive carbonyl centers, provides numerous opportunities for chemical transformations, leading to a variety of heterocyclic and carbocyclic structures.

The carbonyl groups can undergo a range of reactions, including nucleophilic additions, condensations, and cyclizations. For instance, the intramolecular cyclization of diketone derivatives is a key step in the synthesis of 9-azabicyclo[3.3.1]nonan-3-ones. mdpi.com This transformation can be promoted by an organocatalyst like L-proline. mdpi.com

Furthermore, the dione (B5365651) system can participate in cycloaddition reactions. For example, a gold-catalyzed synthesis of 1-(furan-3-yl)-1,2-diones has been reported, which proceeds under mild conditions. nih.gov

Stereoselective Syntheses of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound is of significant interest, as stereochemistry often plays a critical role in determining the biological activity of a molecule.

One effective strategy for achieving stereocontrol is the use of chiral auxiliaries. For example, N-tert-butanesulfinyl imines have been employed as intermediates in the stereocontrolled synthesis of 1-substituted homotropanones. mdpi.com The sulfinyl group directs the stereochemical outcome of nucleophilic additions to the imine, leading to the formation of products with high diastereoselectivity. mdpi.com

Asymmetric catalysis provides another powerful approach for the enantioselective synthesis of chiral furan derivatives. Gold-catalyzed asymmetric [8+4] cycloaddition reactions of 1-(1-alkynyl)cyclopropyl ketones with tropones have been shown to yield highly functionalized cyclohepta[b]furo[3,4-d]oxepine derivatives with excellent diastereo- and enantioselectivity. rsc.org Similarly, stereoselective [3+2] cycloaddition reactions of chiral allylsilanes with α-keto esters can produce tetrahydrofuran (B95107) derivatives with a high level of diastereoselectivity. researchgate.net

An efficient method for synthesizing fully-substituted tetrahydrofurans involves the intermolecular dipolar cycloaddition reactions of aryl diazoesters, β-nitrostyrenes, and cinnamaldehydes. rsc.org This approach can also be extended to a cascade reaction to construct highly substituted polycyclic chroman frameworks. rsc.org

Elucidating the Chemical Reactivity and Mechanistic Pathways of 1 Furan 3 Yl Pentane 1,4 Dione

Electrophilic and Nucleophilic Reactions Involving 1-(Furan-3-yl)pentane-1,4-dione

The presence of both electron-rich (furan ring) and electron-poor (carbonyl carbons) centers within the molecule defines its reactivity towards electrophiles and nucleophiles.

The two carbonyl groups in this compound are key sites for reactivity. The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. vanderbilt.edu Furthermore, the α-protons adjacent to these carbonyls (on the methylene (B1212753) and methyl groups) are acidic and can be removed by a base to form enolates, which are potent nucleophiles. vanderbilt.edu

This dual electrophilic and nucleophilic character enables carbonyl condensation reactions. uni.lu An enolate formed from one molecule can attack a carbonyl group on another, leading to aldol-type additions. More significantly, intramolecular condensation is possible. Deprotonation at the C-5 methyl group can generate an enolate that attacks the C-1 carbonyl, or an enolate formed at C-2 could attack the C-4 carbonyl. These intramolecular aldol (B89426) reactions can lead to the formation of five- or six-membered cyclic β-hydroxy ketones, which may subsequently dehydrate to form conjugated enones. vanderbilt.edu The favorability of forming five- and six-membered rings makes such intramolecular pathways prominent for dicarbonyl compounds. vanderbilt.edu

Nucleophilic addition reactions with various reagents are also characteristic. Hydride reagents (e.g., sodium borohydride) can reduce one or both carbonyls to the corresponding secondary alcohols. Organometallic reagents, such as Grignard or organolithium compounds, can add to the carbonyls to form tertiary alcohols.

The furan (B31954) ring is an electron-rich aromatic system with a resonance energy of approximately 16 kcal/mol. acs.org This makes it significantly more reactive towards electrophiles than benzene (B151609) and more akin to a reactive enol ether. acs.org Electrophilic aromatic substitution on furan occurs readily, typically at the C-2 and C-5 positions, which are adjacent to the oxygen heteroatom. pharmaguideline.com In this compound, the existing substituent at the C-3 position directs incoming electrophiles primarily to the C-2 and C-5 positions.

Typical electrophilic substitution reactions include:

Nitration: Can be achieved with mild nitrating agents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com

Halogenation: Direct reaction with chlorine or bromine can be vigorous, often leading to polyhalogenated products. Milder conditions are required for monosubstitution. pharmaguideline.com

Sulfonation: Reaction with a sulfur trioxide-pyridine complex can introduce a sulfonic acid group. pharmaguideline.com

Conversely, nucleophilic aromatic substitution on the furan ring is rare unless the ring is activated by potent electron-withdrawing groups. pharmaguideline.com Another important reaction pathway is the oxidation of the furan ring. Treatment with oxidizing agents like sodium hypochlorite (B82951) or hydrogen peroxide can lead to ring-opening, cleaving the furan to generate new dicarbonyl compounds. acs.orgpharmaguideline.com Photooxidation, particularly using singlet oxygen, is also a well-established method for furan transformation. nih.gov

The 1,4-dicarbonyl moiety is a classic precursor for the synthesis of other five-membered heterocycles via the Paal-Knorr synthesis. wikipedia.orgresearchgate.net This powerful reaction allows this compound to be converted into more complex, fused, or bi-heterocyclic systems.

The general mechanism involves the reaction of the diketone with a reagent that provides the desired heteroatom, followed by an intramolecular cyclization and dehydration.

Furan Synthesis: Treatment with an acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid) promotes the intramolecular cyclization of the diketone itself. organic-chemistry.org The mechanism involves protonation of one carbonyl, which is then attacked by the enol form of the other carbonyl, ultimately leading to a new furan ring after dehydration. wikipedia.orgyoutube.com Applying this to this compound would result in a 2-methyl-5-(furan-3-yl)furan derivative.

Pyrrole Synthesis: Condensation with ammonia (B1221849) or a primary amine under neutral or weakly acidic conditions yields substituted pyrroles. organic-chemistry.org This pathway allows for the introduction of various N-substituents, leading to compounds like 1-alkyl-2-methyl-5-(furan-3-yl)pyrrole.

Thiophene Synthesis: Reaction with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, converts the 1,4-diketone into a thiophene. This would produce a 2-methyl-5-(furan-3-yl)thiophene.

These cyclization reactions are summarized in the table below.

| Reaction Type | Reagent(s) | Resulting Heterocycle | Potential Product from this compound |

| Paal-Knorr Furan Synthesis | Acid catalyst (e.g., H₂SO₄, P₂O₅, TFA) | Furan | 2-Methyl-5-(furan-3-yl)furan |

| Paal-Knorr Pyrrole Synthesis | Ammonia (NH₃) or Primary Amine (R-NH₂) | Pyrrole | 2-Methyl-5-(furan-3-yl)pyrrole or N-substituted derivative |

| Paal-Knorr Thiophene Synthesis | Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent | Thiophene | 2-Methyl-5-(furan-3-yl)thiophene |

These transformations highlight the utility of this compound as a scaffold for generating a variety of novel heterocyclic structures with potential applications in materials science and medicinal chemistry.

Radical and Photochemical Transformations of this compound

Beyond ionic pathways, this compound can undergo transformations involving radical intermediates and electronically excited states, opening up unique reaction channels.

Radical reactions typically proceed via a chain mechanism involving three phases: initiation, propagation, and termination.

Initiation: This step generates the initial radical species. It can be achieved by the homolytic cleavage of a weak bond in a radical initiator (e.g., AIBN or benzoyl peroxide) using heat or light. The resulting initiator radical can then abstract a hydrogen atom from the substrate, for instance from the C-2 or C-5 position of the furan ring or one of the α-carbons (C-2 or C-5) of the diketone chain, to generate a substrate radical.

Propagation: In this phase, the substrate radical reacts with another molecule to form a product and a new radical, which continues the chain. For example, a radical formed on the pentanedione chain could undergo intramolecular cyclization or react intermolecularly with other species.

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule.

While specific radical reactions of this compound are not extensively documented, its structure suggests potential pathways such as radical additions to the furan ring or cyclizations initiated by radical formation on the side chain.

Upon absorption of UV light, the carbonyl groups or the furan ring can be promoted to an electronically excited state (singlet or triplet), unlocking photochemical reaction pathways. The photochemistry of α-diketones and furans is well-studied and provides insight into potential transformations.

One possible pathway is a photochemical cycloaddition. The irradiation of furan can lead to cycloaddition with other unsaturated molecules. rsc.org More relevantly, the photoaddition of alkenes to conjugated α-diketones has been shown to produce tetrasubstituted furans through a mechanism involving a biradical intermediate that cyclizes to a vinyl carbene before forming the final product. rsc.orgacs.org By analogy, intramolecular photocyclization of this compound could occur. For instance, the excited carbonyl group could interact with the furan ring.

Furthermore, furan-containing nucleosides have been explored as fluorescent probes, indicating that the furan moiety possesses distinct photophysical properties that can be harnessed. nih.gov The excited state of the furan ring can also participate in oxidation reactions, for instance with singlet oxygen generated photochemically, leading to ring-opened products or other oxygenated heterocycles. nih.gov

Catalytic Transformations Utilizing this compound as a Substrate

The unique structural combination of a furan ring and a 1,4-dicarbonyl moiety in this compound makes it an attractive starting material for the synthesis of more complex molecules through catalytic methods. These transformations leverage the inherent reactivity of both the heterocyclic ring and the diketone functionality.

Transition Metal-Catalyzed Reactions and Cross-Coupling

Transition metal catalysis is a powerful tool for functionalizing furan rings. researchgate.net In the context of this compound, the furan nucleus can participate in a variety of cross-coupling reactions, typically catalyzed by palladium, copper, or iron complexes. mdpi.com These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Commonly employed transition metal-catalyzed reactions for furan derivatives include the Suzuki, Heck, Stille, Hiyama, and Sonogashira cross-coupling reactions. mdpi.comuva.es For instance, if converted to a furanyl halide or a furanyl organometallic reagent, the furan moiety of this compound could be coupled with a wide range of partners. researchgate.netuva.es Palladium catalysts, in particular, are noted for their high activity, selectivity, and tolerance of various functional groups, making them suitable for reactions involving complex molecules. uva.es

A proposed catalytic cycle for a palladium-catalyzed reaction might involve the initial formation of a π-olefin–palladium(II) halide complex if the reaction targets the pentanedione chain. mdpi.com Alternatively, direct C-H activation of the furan ring is another modern approach for functionalization. beilstein-journals.org Gold catalysts have also been reported for the synthesis and transformation of related furan-dione structures. nih.gov

Table 1: Potential Transition Metal-Catalyzed Cross-Coupling Reactions for this compound Derivatives

| Reaction Name | Catalyst (Typical) | Coupling Partners | Bond Formed |

|---|---|---|---|

| Suzuki | Pd(0) complexes | Organoboron reagent + Organic halide | C-C |

| Heck | Pd(0) complexes | Alkene + Organic halide | C-C |

| Stille | Pd(0) complexes | Organotin reagent + Organic halide | C-C |

| Sonogashira | Pd(0) and Cu(I) | Terminal alkyne + Organic halide | C-C |

| Negishi | Ni or Pd complexes | Organozinc reagent + Organic halide | C-C |

This table is illustrative of potential reactions based on general principles of furan chemistry and transition metal catalysis. researchgate.netmdpi.comuva.es

Organocatalytic and Biocatalytic Approaches

Beyond metal catalysis, organocatalytic and biocatalytic methods offer green and highly selective alternatives for transforming dicarbonyl compounds.

Organocatalysis , which uses small organic molecules as catalysts, can facilitate various asymmetric reactions. For a substrate like this compound, the active methylene group between the two carbonyls is a prime site for Knoevenagel condensation reactions with aldehydes or ketones, a reaction often catalyzed by amines or their salts. nih.gov This approach allows for the construction of new carbon-carbon bonds under mild conditions.

Biocatalysis employs enzymes to perform chemical transformations with high stereo- and regioselectivity. The enzyme transketolase (TK), for example, catalyzes asymmetric carbon-carbon bond formation. ucl.ac.uk While typically used for synthesizing ketodiols, TK or other enzymes like aldolases could potentially act on the dicarbonyl moiety of this compound. The use of enzymes such as transketolase, which operates on dihydroxyketone products, highlights the potential for biocatalytic routes in the synthesis and modification of related structures. ucl.ac.uk The development of enzyme libraries through directed evolution has expanded the substrate scope of biocatalysts to include a variety of non-natural molecules. ucl.ac.uk

Reaction Mechanism Studies of this compound Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes. Studies often involve a combination of kinetic analysis, isotopic labeling, and the characterization of transient species.

Kinetic Investigations and Rate Determinations

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of the reaction order and the identification of the rate-determining step. Techniques like stopped-flow UV-Vis spectrophotometry are employed to monitor the formation and decay of reactive intermediates on a millisecond timescale. researchgate.net

Table 2: Example Kinetic Data from a Related β-Diketone Reaction

| Reacting Species | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|

| [VO]²⁺ + Hpd (keto-tautomer) | 4.4 dm³ mol⁻¹ s⁻¹ | 25 °C, Aqueous | rsc.org |

| [VO]²⁺ + Htftbd (enol tautomer) | 7.6 dm³ mol⁻¹ s⁻¹ | 25 °C, Aqueous | rsc.org |

This data, from the reaction of vanadyl ions with pentane-2,4-dione (Hpd) and 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione (Htftbd), illustrates how kinetic studies can differentiate the reactivity of various tautomeric forms. rsc.org

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction mechanism. By replacing an atom (e.g., ¹²C, ¹H, ¹⁶O) with its isotope (e.g., ¹³C, ²H, ¹⁸O), the fate of specific fragments of the this compound molecule can be tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Intermediate Characterization in Complex Reaction Pathways

Many transformations of this compound likely proceed through short-lived, unstable intermediates. Identifying and characterizing these species is key to fully understanding the reaction mechanism. Spectroscopic methods (NMR, IR, UV-Vis) and computational chemistry are vital tools for this purpose.

In the transformation of related furan-containing ketones, oxidative dearomatization can lead to the formation of key spiro-intermediates or unsaturated 1,4,7-triones. nih.gov A plausible subsequent step is the formation of a 2,5-dihydrofuran-2-ol (B3051577) intermediate, which then dehydrates to form a new furan ring, a process analogous to the Paal-Knorr synthesis. nih.gov In transition metal-catalyzed reactions, intermediates can include organometallic species like π-allyl palladium complexes, which can be detected and characterized to confirm the proposed catalytic cycle. mdpi.comnih.gov

Computational and Theoretical Chemistry Approaches for 1 Furan 3 Yl Pentane 1,4 Dione

Quantum Chemical Calculations on 1-(Furan-3-yl)pentane-1,4-dione

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and energetic landscape of molecules.

The electronic structure of a molecule governs its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. psu.edu

A small HOMO-LUMO gap suggests that a molecule requires less energy to be excited, indicating higher polarizability and greater chemical reactivity. psu.edu For molecules containing furan (B31954) and ketone groups, DFT calculations are commonly used to determine these frontier orbital energies. unt.edu The presence of electronegative oxygen atoms in the furan ring and the carbonyl groups influences the electron distribution across the molecule. The HOMO is typically distributed over the electron-rich furan ring, while the LUMO is often localized on the electron-withdrawing dione (B5365651) portion of the molecule. This separation facilitates intramolecular charge transfer. An exhaustive quantum mechanical calculation using methods like B3LYP/6-31G** can provide detailed insights into these properties. researchgate.net

Table 1: Representative Quantum Chemical Parameters for Furan-Dione Systems This table presents plausible data for this compound, derived from typical values reported for analogous furan and ketone-containing compounds in computational studies. Actual values would require specific calculations for this molecule.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicator of chemical reactivity and stability; a smaller gap implies higher reactivity. psu.edu |

| Ionization Potential (I) | ~ 6.5 eV | The energy required to remove an electron (approximated by -EHOMO). |

| Electron Affinity (A) | ~ 2.0 eV | The energy released when an electron is added (approximated by -ELUMO). |

| Chemical Hardness (η) | ~ 2.25 eV | Resistance to change in electron distribution; calculated as (I-A)/2. A soft molecule has a small gap. nih.gov |

| Electronegativity (χ) | ~ 4.25 eV | The power to attract electrons; calculated as (I+A)/2. |

The key rotational bonds are between the furan ring and the adjacent carbonyl carbon, and within the pentanedione chain. Theoretical calculations can map the potential energy surface by systematically rotating these bonds to locate energy minima, which correspond to stable conformers. For example, studies on related heterocyclic compounds have shown how different conformations, such as axial and equatorial forms, can have distinct energy levels. nih.gov The dihedral angles between the planar furan ring and the side chain are critical parameters in defining the geometry. For instance, studies of similar conjugated systems reveal distinct s-cis or s-trans conformations with respect to carbonyl and double bonds, which significantly affect the molecule's electronic properties and packing in the solid state. researchgate.net

Computational chemistry is a powerful tool for investigating potential chemical reactions involving this compound. The 1,4-dione moiety is a versatile functional group that can undergo various reactions, such as intramolecular cyclizations (e.g., Paal-Knorr synthesis to form substituted pyrroles or thiophenes) or condensation reactions. nih.gov

Reaction pathway modeling involves calculating the energy of the system along a proposed reaction coordinate. This process allows for the identification of transition states—the high-energy structures that connect reactants to products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For example, the synthesis of substituted furans can be modeled by identifying key intermediates and transition states in a proposed mechanism, such as an iodocyclization process. rsc.org Similarly, multi-component reactions leading to complex heterocyclic structures can be analyzed to determine the most plausible mechanistic pathways by comparing the energetics of different proposed intermediates. nih.gov For this compound, theoretical modeling could predict the feasibility and regioselectivity of its conversion into other valuable heterocyclic compounds.

Molecular Dynamics Simulations for this compound Systems

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations are essential for understanding the behavior of substances in condensed phases (liquids or solids) and in solution. psu.edu

The solvent environment can significantly alter a molecule's conformation, stability, and reactivity. MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules.

Studies on similar molecules, like 5-hydroxymethylfurfural (B1680220) (HMF), show that specific solvents can shield the molecule from undesirable side reactions. rsc.org In a simulation of HMF in a water-DMSO mixture, DMSO molecules were found to preferentially coordinate around HMF, creating a protective shell that hinders rehydration reactions. rsc.org A similar effect could be expected for this compound. MD simulations can analyze the radial distribution functions and hydrogen bond networks to quantify how solvent molecules arrange themselves around the furan ring and the ketone groups. rsc.org This analysis is crucial for understanding how the choice of solvent can influence reaction outcomes. Furthermore, simulations of ketones in different solvents have demonstrated that hydrogen bonding from protic solvents directly affects the carbonyl group, which can be observed through spectral shifts. nih.gov

In the solid or liquid state, the properties of this compound are dictated by how its molecules interact with each other. MD simulations and techniques like Hirshfeld surface analysis are used to investigate these non-covalent interactions. unt.edunih.gov

Hirshfeld surface analysis provides a visual and quantitative method for exploring intermolecular contacts in a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can identify and quantify the specific types of interactions present. For furan-containing compounds, common interactions include H···H, C···H, and O···H contacts, as well as π-π stacking between furan rings. nih.govresearchgate.net The analysis generates a 2D "fingerprint plot" that summarizes all the intermolecular contacts, with the percentage contribution of each type of interaction calculated. For example, in the crystal packing of a related furan derivative, Hirshfeld analysis revealed that H···H (48.6%), F···H/H···F (19.8%), and C···H/H···C (19.0%) interactions were the most significant. nih.gov For this compound, C-H···O hydrogen bonds involving the ketone oxygens would also be expected to play a major role in its supramolecular assembly.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for this compound Derivatives

QSRR models for derivatives of this compound would aim to correlate their structural features with their reactivity in various chemical transformations. These transformations could include reactions involving the furan ring, such as electrophilic substitution or cycloaddition, as well as reactions at the dicarbonyl moiety, like aldol (B89426) condensations or reductions.

The foundation of a robust QSRR model lies in the selection of appropriate chemical descriptors and statistical methods. researchgate.net

Chemical Descriptors:

For a molecule like this compound, a variety of descriptors would be calculated to numerically represent its structural and electronic properties. These descriptors are typically categorized as follows:

Constitutional Descriptors: These provide basic information about the molecular composition and include molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: These describe the connectivity of atoms in the molecule. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are derived from the 3D coordinates of the molecule and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics methods and provide insights into the electronic properties of the molecule. researchgate.net For this compound, these would be particularly important for describing the reactivity of the furan ring and the carbonyl groups. Key quantum-chemical descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.

Energy Gap (EHOMO-ELUMO): An indicator of molecular stability and reactivity.

Mulliken Atomic Charges: Describes the electron distribution on individual atoms, highlighting potentially reactive sites.

The following table provides a hypothetical set of descriptors that would be relevant for QSRR studies of this compound derivatives.

| Descriptor Category | Example Descriptors for this compound Derivatives |

| Constitutional | Molecular Weight, Number of Heteroatoms, Number of Double Bonds |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume, Ovality |

| Quantum-Chemical | EHOMO, ELUMO, Energy Gap, Dipole Moment, Atomic Charges on Carbonyl Carbons and Furan Ring Atoms |

Statistical Models:

Once the descriptors are calculated for a series of this compound derivatives with known reactivities, statistical methods are employed to build the QSRR model. digitaloceanspaces.com Common statistical techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the reactivity and a set of descriptors. ccij-online.orgacs.org

Principal Component Analysis (PCA): Often used as a preliminary step to reduce the dimensionality of the descriptor dataset and identify the most important variables. acs.org

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. researchgate.net

Artificial Neural Networks (ANN): A non-linear modeling technique that can capture more complex relationships between structure and reactivity. ccij-online.org

The choice of the statistical model depends on the complexity of the data and the nature of the relationship being investigated. The predictive power of the developed model is assessed through various validation techniques, such as cross-validation and external validation. researchgate.net

A validated QSRR model can be a powerful tool for predicting the outcomes and selectivity of chemical transformations for new or untested derivatives of this compound.

Predicting Reactivity:

By inputting the calculated descriptors of a new derivative into the QSRR model, its reactivity in a specific reaction can be predicted. For instance, a model could predict the rate constant for the reaction of a derivative with an electrophile. This is particularly useful for prioritizing synthetic targets and optimizing reaction conditions.

Predicting Selectivity:

In cases where multiple reaction pathways are possible, QSRR models can be developed to predict the selectivity of a transformation. For this compound derivatives, this could involve predicting:

Regioselectivity: For example, in an electrophilic substitution on the furan ring, a QSRR model could predict whether the substitution will occur at the C2 or C5 position.

Chemoselectivity: If a reaction can occur at either the furan ring or one of the carbonyl groups, a model could predict which functional group is more likely to react.

Stereoselectivity: In reactions that generate chiral centers, QSRR models can be developed to predict the diastereomeric or enantiomeric excess.

The following table illustrates hypothetical applications of QSRR in predicting the transformation outcomes for derivatives of this compound.

| Transformation Type | Predicted Outcome | Relevant Descriptors |

| Electrophilic Aromatic Substitution | Rate of substitution on the furan ring | EHOMO, Atomic Charges on Furan Carbons |

| Nucleophilic Addition to Carbonyl | Reactivity of the C1 vs. C4 carbonyl group | Atomic Charges on Carbonyl Carbons, Steric Descriptors |

| Diels-Alder Reaction | Diene reactivity of the furan ring | EHOMO, ELUMO, Frontier Orbital Coefficients |

| Aldol Condensation | Rate and selectivity of the condensation | pKa of α-protons, Atomic Charges |

Advanced Analytical Methodologies for Research on 1 Furan 3 Yl Pentane 1,4 Dione

Spectroscopic Methodologies for Probing Reaction Mechanisms and Intermediates

Spectroscopic techniques are paramount for observing the dynamic changes within reacting systems, providing insights into reaction kinetics, mechanistic pathways, and the fleeting existence of intermediate species.

In-situ NMR and IR Spectroscopy for Kinetic and Mechanistic Studies

In-situ (in the reaction mixture) Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-invasive tools for monitoring chemical transformations in real time. These methods allow for the direct observation of the consumption of reactants and the formation of products and intermediates, providing crucial data for kinetic and mechanistic analyses. researchgate.netnih.gov

The study of β-diketones, such as 1-(Furan-3-yl)pentane-1,4-dione, often involves complex tautomeric equilibria between keto and enol forms. researchgate.netmdpi.comencyclopedia.pub ¹H and ¹³C NMR spectroscopy are exceptionally well-suited to investigate this phenomenon. nih.gov The chemical shifts of protons and carbons are highly sensitive to their chemical environment, allowing for the differentiation and quantification of tautomers in solution. encyclopedia.pubacs.org For instance, in related pyridinylbutane-1,3-diones, the analysis of deuterium (B1214612) isotope effects on ¹³C chemical shifts has been used to determine the equilibrium constants of the keto-enol tautomers. nih.gov In-situ ¹H NMR can track the relative concentrations of these tautomers under various conditions, shedding light on thermodynamic parameters. nih.gov

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is another key technique for real-time reaction monitoring. researchgate.net By immersing a probe directly into the reaction vessel, changes in the vibrational frequencies of functional groups can be tracked. For this compound, this would involve monitoring the characteristic carbonyl (C=O) stretching frequencies of both the keto and enol forms, as well as vibrations associated with the furan (B31954) ring. mdpi.comresearchgate.net The kinetics of reactions, such as the Diels-Alder reaction involving furan rings, have been successfully studied by monitoring the disappearance of reactant peaks and the appearance of product peaks using in-situ FTIR and NMR. researchgate.netnih.gov

Table 1: Application of In-situ Spectroscopy for Kinetic and Mechanistic Studies

| Technique | Information Gained | Example Application for Furan Diones | Key Findings from Analogous Systems |

|---|---|---|---|

| In-situ ¹H & ¹³C NMR | Real-time concentration of reactants, products, and intermediates; Tautomeric equilibrium constants; Reaction kinetics. researchgate.netnih.govresearchgate.net | Monitoring the progress of a condensation reaction involving the dione (B5365651) moiety. | Determination of second-order kinetics for Diels-Alder reactions involving furan compounds. researchgate.net |

| In-situ ATR-FTIR | Tracking changes in functional groups (e.g., C=O, C=C); Identifying intermediates; Reaction progress and endpoint. researchgate.netresearchgate.net | Observing the shift in carbonyl bands during a cyclization reaction. | Feasibility of using IR to measure reaction kinetics in bulk-state polymers. nih.gov |

Time-Resolved Spectroscopic Techniques for Transient Species

Many chemical reactions proceed through highly reactive, short-lived intermediates that cannot be isolated or observed using conventional spectroscopic methods. Time-resolved spectroscopy employs ultrashort laser pulses to initiate a reaction (pump pulse) and then probe the subsequent changes at incredibly short timescales (probe pulse), from picoseconds to milliseconds. bris.ac.uknih.gov

Time-resolved infrared (TRIR) spectroscopy is particularly powerful for identifying transient species by their unique vibrational signatures. nih.govnottingham.ac.uk In the study of reactions involving this compound, TRIR could be used to detect fleeting intermediates such as radical species, photo-excited states, or strained ring structures formed during photochemical or thermal reactions. By mapping the production and consumption of these intermediates, a detailed, step-by-step reaction mechanism can be constructed. bris.ac.uknih.gov For example, TRIR studies on organometallic complexes have successfully identified transient acyl and solvent-coordinated intermediates, clarifying complex catalytic cycles. nih.gov Similar principles can be applied to understand rearrangement or ring-opening mechanisms of the furan moiety in the target compound.

Other time-resolved techniques, such as transient absorption spectroscopy, monitor changes in the electronic spectrum of the sample after excitation. bris.ac.uk These methods are invaluable for studying photochemical reactions, where the initial absorption of light leads to the formation of excited states that subsequently evolve into products. The dynamics of these electronically excited molecules can be investigated, providing insight into coupled electronic and nuclear processes. scispace.com

Chromatographic Techniques for Complex Mixture Analysis in Synthetic Research

The synthesis and transformation of this compound often result in complex mixtures containing the starting material, the desired product, isomers, and various by-products. Chromatographic techniques are essential for separating, identifying, and quantifying the components of these mixtures.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It separates components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. researchgate.netnih.gov

In synthetic research, HPLC is routinely used to monitor the progress of a reaction. Small aliquots of the reaction mixture can be periodically injected into the HPLC system to quantify the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. Once the reaction is complete, HPLC is the primary method for assessing the purity of the isolated product. By comparing the peak area of the main compound to the areas of any impurity peaks, a quantitative measure of purity can be obtained. shimadzu.com

The development of a reliable HPLC method involves optimizing several parameters, including the choice of stationary phase (e.g., C18), mobile phase composition, and detector type. nih.gov A Diode Array Detector (DAD) is particularly useful as it provides UV-Vis spectra for each eluting peak, which aids in peak identification and purity assessment. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products and Product Profiling

For the analysis of volatile components in a reaction mixture, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. restek.com In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a long capillary column. The separated components then enter a mass spectrometer, which fragments them into ions and sorts them by their mass-to-charge ratio, providing a unique "fingerprint" for identification.

In the context of research on this compound, GC-MS is invaluable for identifying volatile by-products that may arise from side reactions or decomposition, particularly involving the furan ring, which can degrade under certain conditions. restek.commdpi.comthermofisher.com The high sensitivity of MS allows for the detection of even trace amounts of these by-products, providing a more complete picture of the reaction profile. chromatographyonline.com Sample preparation often involves headspace sampling or solid-phase microextraction (SPME), especially for trace analysis, to selectively extract volatile compounds from the reaction matrix. restek.commdpi.com

Table 2: Chromatographic Methods in the Synthesis of Furan Derivatives

| Technique | Primary Use | Sample Type | Key Parameters for Optimization |

|---|---|---|---|

| HPLC-DAD | Reaction monitoring, product purity assessment, quantification of non-volatile compounds. researchgate.netnih.gov | Liquid (reaction mixtures, isolated products). | Column (e.g., C18), mobile phase gradient, flow rate, detector wavelength. nih.govshimadzu.com |

| GC-MS | Identification and quantification of volatile by-products and impurities. mdpi.comthermofisher.com | Volatile fraction of reaction mixtures. | Column (e.g., HP-5MS), temperature program, injector temperature, MS ionization mode. mdpi.com |

X-ray Diffraction Studies for Elucidating Crystalline Structures of Derivatives

While spectroscopic and chromatographic methods provide information about connectivity, purity, and reaction dynamics, X-ray diffraction (XRD) on single crystals provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique is crucial for confirming the absolute stereochemistry, conformation, and intermolecular interactions of new derivatives of this compound.

The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice is collected and analyzed. Complex computational software is then used to solve the phase problem and generate a model of the electron density, from which the precise positions of all atoms in the molecule can be determined. mdpi.commdpi.com

For derivatives of this compound, XRD can confirm which tautomeric form (keto or enol) crystallizes from solution and reveal details of its hydrogen bonding network. researchgate.net It can also elucidate the conformation of the pentanedione chain and the relative orientation of the furan ring. This structural information is invaluable for understanding structure-activity relationships and for validating results obtained from computational modeling. mdpi.com

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of a molecule's absolute configuration and preferred conformation in the solid state.

For furan-containing β-diketones, SC-XRD is instrumental in confirming the predominant tautomeric form. These compounds can exist in equilibrium between the β-diketone and the β-keto-enol forms. Research on novel β-keto-enol pyridine (B92270) and furan derivatives has demonstrated that single-crystal X-ray diffraction can systematically confirm the presence of the β-keto-enol tautomer. nih.gov This is significant as the planarity and hydrogen bonding associated with the enol form can influence the compound's chemical reactivity and physical properties.

While specific crystallographic data for this compound is not widely available in published literature, the general methodology would involve growing a high-quality single crystal of the compound. This crystal is then mounted on a goniometer and irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined with high precision.

Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Furan-Containing Diketone

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.781 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 976.5 |

| Z | 4 |

| R-factor | 0.045 |

Note: This table is illustrative and not based on experimental data for this compound.

Powder X-ray Diffraction for Polymorph and Solid-State Studies

Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD, primarily used for the characterization of polycrystalline materials. It is an indispensable tool for identifying crystalline phases, determining the degree of crystallinity, and studying polymorphism—the ability of a compound to exist in more than one crystal structure.

In the context of this compound, PXRD would be employed to:

Confirm phase identity: By comparing the experimental powder pattern to a calculated pattern from single-crystal data (if available) or to reference patterns of known phases.

Assess purity: The presence of crystalline impurities would be indicated by additional peaks in the diffractogram.

Study solid-state transformations: PXRD can monitor changes in the crystal structure as a function of temperature, pressure, or humidity, which is crucial for understanding the stability of different polymorphic forms.

The PXRD pattern is a fingerprint of the crystalline solid. It is obtained by scanning the sample with an X-ray beam over a range of angles (2θ) and recording the intensity of the diffracted X-rays.

Table 2: Illustrative Powder X-ray Diffraction Peak List for a Crystalline Organic Compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 100 |

| 15.5 | 5.71 | 45 |

| 20.4 | 4.35 | 80 |

| 22.1 | 4.02 | 65 |

| 25.8 | 3.45 | 30 |

Note: This table is illustrative and does not represent actual data for this compound.

Hyphenated Techniques in Advanced Characterization of Reaction Products and Systems

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. For the study of this compound and its reaction products, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like many furan derivatives. In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the analyte.

Studies on the analysis of furan and its derivatives in food matrices have successfully utilized GC-MS/MS (tandem mass spectrometry) for their separation and identification. mdpi.comnih.gov This approach offers high sensitivity and selectivity, allowing for the detection of trace amounts of furan compounds in complex samples. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile or thermally labile derivatives of this compound, LC-MS is the preferred hyphenated technique. LC separates components in a liquid mobile phase based on their affinity for the stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. Research on novel β-keto-enol pyridine and furan derivatives has utilized electrospray ionization/liquid chromatography-mass spectrometry (ESI/LC-MS) for their characterization. acs.org

The choice between GC-MS and LC-MS would depend on the specific properties of the analytes in a given reaction system involving this compound.

Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound and its Derivatives

| Technique | Principle | Applicability to this compound | Information Obtained |

| GC-MS | Separation of volatile compounds by gas chromatography followed by detection with mass spectrometry. | Suitable for the parent compound and other volatile derivatives. | Molecular weight, fragmentation pattern for structural elucidation, and quantification. |

| LC-MS | Separation of compounds by liquid chromatography followed by detection with mass spectrometry. | Ideal for non-volatile or thermally sensitive reaction products and metabolites. | Molecular weight, structural information from fragmentation, and quantification of a wider range of derivatives. |

Applications of 1 Furan 3 Yl Pentane 1,4 Dione As a Versatile Synthetic Intermediate

Role of 1-(Furan-3-yl)pentane-1,4-dione in the Synthesis of Complex Organic Molecules

The inherent reactivity of the furan (B31954) nucleus and the dicarbonyl chain in this compound underpins its utility in constructing sophisticated organic structures. The furan ring can act as a diene in cycloaddition reactions or undergo ring-opening to reveal a 1,4-dicarbonyl functionality, while the ketone groups provide sites for various nucleophilic additions and condensation reactions.

Precursor to Fused Heterocyclic Systems and Polycycles

The synthesis of fused heterocyclic and polycyclic systems is of great interest due to their prevalence in biologically active natural products and pharmaceuticals. nih.govnih.gov this compound is a strategic starting material for accessing these complex scaffolds. The 1,4-dicarbonyl portion of the molecule can be exploited to construct a new ring fused to the furan core. For instance, intramolecular cyclization reactions can lead to the formation of various fused ring systems. nih.gov

One common strategy involves the Paal-Knorr synthesis, where the 1,4-dione is reacted with amines or hydrazines to furnish substituted pyrroles or pyridazines, respectively. These newly formed rings can then be further elaborated. Moreover, the furan ring itself can participate in cycloaddition reactions, such as Diels-Alder reactions, to generate oxabicyclic systems that serve as precursors to other polycyclic structures. acs.org The ability to construct diverse heterocyclic frameworks makes this compound a valuable tool for medicinal chemists and synthetic organic chemists. mdpi.comresearchgate.net

| Product Class | Synthetic Strategy | Key Features |

| Fused Pyrroles | Paal-Knorr reaction with primary amines | Formation of a five-membered nitrogen-containing ring fused to the furan. |

| Fused Pyridazines | Paal-Knorr reaction with hydrazine (B178648) derivatives | Formation of a six-membered ring with two adjacent nitrogen atoms fused to the furan. |

| Oxabicyclic Systems | Diels-Alder reaction of the furan ring | Creation of bridged bicyclic structures that can be further transformed. |

| Polyheterocycles | Multi-step sequences involving cyclization and cycloaddition | Access to complex scaffolds with multiple heterocyclic rings. mdpi.comresearchgate.net |

Building Block for Natural Product Total Synthesis Scaffolds

The structural motifs present in this compound are found within a variety of natural products, making it an attractive starting material for their total synthesis. nih.gov The furan moiety is a common subunit in many bioactive natural products. nih.govmdpi.com The 1,4-dicarbonyl unit can be readily transformed into other functional groups or ring systems, providing a versatile handle for constructing the carbon skeleton of a target molecule.

For example, the furan ring can be viewed as a masked 1,4-dicarbonyl compound, which can be revealed under specific reaction conditions. This strategy has been employed in the synthesis of various natural products where a 1,4-dicarbonyl fragment is required. Furthermore, the existing ketones can be used to introduce stereocenters through asymmetric reduction or other chiral transformations, which is crucial for the synthesis of enantiomerically pure natural products. The ability to access complex molecular architectures from this relatively simple starting material highlights its importance in the field of total synthesis. nih.gov

Utilization in Materials Science Research

The unique electronic and structural properties of the furan ring, coupled with the reactive dicarbonyl functionality, make this compound a compound of interest in materials science. It can be incorporated into polymers and other functional materials, imparting specific properties to the resulting materials.

Monomer or Precursor in Polymer Synthesis and Functional Materials

The dicarbonyl groups of this compound allow it to act as a monomer or a precursor in polymerization reactions. For instance, it can undergo condensation polymerization with various co-monomers to form polyesters, polyamides, or other polymers. The furan ring incorporated into the polymer backbone can influence the material's thermal stability, solubility, and electronic properties.

Furthermore, the furan moiety can be utilized in reversible Diels-Alder reactions, leading to the development of self-healing polymers. The furan acts as the diene, and upon heating, it can undergo a retro-Diels-Alder reaction, breaking the crosslinks in the polymer network. Upon cooling, the forward Diels-Alder reaction can occur, reforming the crosslinks and healing the material. This dynamic covalent chemistry is a key area of research in the development of advanced, functional materials.

Components of Functional Materials (e.g., Ligands for Catalysis, Sensors, Organic Electronics)

The furan ring in this compound can be modified to create ligands for metal catalysts. The oxygen atom in the furan ring and the carbonyl oxygens can act as coordination sites for metal ions. By attaching appropriate substituents to the furan ring or the pentane (B18724) chain, the electronic and steric properties of the resulting ligand can be tuned to optimize the performance of the catalyst.

In the realm of sensors, the furan moiety can be part of a larger conjugated system that exhibits changes in its optical or electronic properties upon binding to a specific analyte. The dicarbonyl groups provide convenient handles for attaching the molecule to a surface or for further functionalization to enhance its sensing capabilities. In organic electronics, furan-containing compounds are explored for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices due to their electron-rich nature and ability to participate in charge transport.

Contribution to Agrochemical Research as a Scaffold for Novel Compounds (Focus on Chemical Scaffolds, not Efficacy/Dosage)

The furan scaffold is a "privileged structure" in medicinal and agrochemical research, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govmdpi.com this compound serves as a valuable starting point for the synthesis of novel compounds with potential agrochemical applications.

The strategy involves using the 1,4-dione functionality to construct new heterocyclic rings, such as pyrroles, pyrazoles, or pyridazines, attached to the furan core. nih.gov These new heterocyclic systems can then be further modified by introducing various substituents to create a library of compounds. This combinatorial approach allows for the rapid exploration of a large chemical space to identify new scaffolds with potential herbicidal, fungicidal, or insecticidal properties. The focus of this research is on the chemical synthesis of these novel molecular frameworks, rather than the evaluation of their biological efficacy or application rates. The inherent reactivity of this compound facilitates the efficient construction of these diverse chemical scaffolds for screening in agrochemical discovery programs. nih.govnih.gov

| Compound Class | Synthetic Approach | Potential Application Area |

| Furan-pyrrole hybrids | Reaction with primary amines | Agrochemical screening |

| Furan-pyrazole hybrids | Reaction with hydrazine derivatives | Agrochemical screening |

| Furan-pyridazine hybrids | Reaction with hydrazine derivatives | Agrochemical screening |

Synthesis of Agrochemical Precursors and Intermediates

There is currently a lack of specific, publicly accessible research detailing the application of this compound as a direct precursor or intermediate in the synthesis of agrochemicals such as insecticides, fungicides, or herbicides. While furan-containing structures are known to be present in some biologically active molecules with agrochemical potential, direct synthetic routes originating from this compound are not described in the available literature. The general reactivity of the furan ring and the dione (B5365651) functionality suggests its potential as a building block in organic synthesis; however, concrete examples in the context of agrochemical development are not documented.

Development of Structure-Reactivity Relationships for Agrochemical Potential